molecular formula C12H14N4O3 B2889024 {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine CAS No. 790232-40-5

{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B2889024
CAS No.: 790232-40-5
M. Wt: 262.269
InChI Key: TXDLSMAXHAWDLV-UHFFFAOYSA-N
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Description

{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine ( 790232-40-5) is a high-purity chemical compound supplied for laboratory research use. This specialized molecule features a 1,3,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in material science. The compound's structure is characterized by a 4-nitrophenyl substituent at the 5-position of the oxadiazole ring and an isopropylaminomethyl group at the 2-position . The molecular formula is C12H14N4O3, and it has a molecular weight of 262.26 g/mol . As a building block, this nitrophenyl-oxadiazole derivative serves as a valuable intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound in the development of novel pharmaceutical candidates, agrochemicals, and functional materials. Its structural motifs are commonly investigated for potential applications including, but not limited to, enzyme inhibition and the creation of fluorescent probes or molecular sensors . This product is strictly for research purposes and is labeled with the appropriate safety information. It is not intended for diagnostic or therapeutic uses. For comprehensive handling, storage, and safety details, please refer to the associated Material Safety Data Sheet.

Properties

IUPAC Name

N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-3-5-10(6-4-9)16(17)18/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDLSMAXHAWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine (CAS No. 790232-40-5) is part of the oxadiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 790232-40-5

The structural motif of oxadiazoles is known for its ability to interact with various biological targets, enhancing the compound's potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The oxadiazole ring system interacts with cellular machinery, potentially disrupting DNA replication and cell cycle progression. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and pancreatic (PANC-1) cancers .
CompoundCell LineIC50_{50} (µM)
16aSK-MEL-20.89
17aMCF-70.65
17bPANC-12.41

These values indicate that modifications in the oxadiazole structure can significantly enhance anticancer activity.

2. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored. Compounds containing the oxadiazole moiety have exhibited activity against various bacterial strains and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with varying degrees of success .

3. Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazole derivatives have shown potential in other areas:

  • Anti-inflammatory Activity : Some studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis.
  • Neuroprotective Effects : Certain hybrids involving oxadiazoles have been evaluated for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects against neurodegenerative diseases like Alzheimer's .

Case Study 1: Antitumor Efficacy

A study published in MDPI reported that a series of 1,3,4-oxadiazole derivatives were synthesized and screened for their antitumor activity against several cancer cell lines. Among them, compounds with nitro substituents showed enhanced selectivity towards cancer cells while sparing normal cells .

Case Study 2: Mechanistic Insights

Research indicated that the introduction of electron-withdrawing groups (EWGs), such as nitro groups at specific positions on the aromatic ring, significantly improved biological activity against cancer cells. This was attributed to enhanced binding affinity to target proteins involved in proliferation and survival pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound: {[5-(4-NP)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine C₁₂H₁₄N₄O₃ 262.26 4-Nitrophenyl, isopropylamine High electron-withdrawing nitro group
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole, sulfanyl, methylphenyl Antimicrobial activity; higher molecular weight
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) C₁₄H₁₁ClN₄O 286.72 4-Chlorophenyl, pyridin-2-amine Anticancer activity (HOP-92 cell line)
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₂N₄O₅S 490.53 Sulfamoyl, methoxyphenyl, benzamide Antifungal activity; complex substituents
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5n) C₁₃H₈Cl₂N₄O 307.13 Dichlorophenyl, pyridinyl High melting point (257–259°C)
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole C₉H₇N₃O₃ 205.17 4-Nitrophenyl, methyl Simpler structure; no amine group
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine C₁₂H₁₃N₃S 231.31 Thiadiazole, methylphenyl, allylamine Sulfur-containing analog
5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives (7a-h) C₁₅H₁₁ClFN₃O 303.72 (avg.) Chloromethyl, fluorophenyl Anticancer activity (HeLa, HepG2)

Key Comparisons

Electron-Withdrawing vs. Electron-Donating Groups
  • In contrast, analogs like 1c (4-chlorophenyl) and 1f (4-methoxyphenyl) have moderate electron-withdrawing (Cl) or donating (OCH₃) groups, which may alter selectivity in anticancer activity.
Bioactivity Profiles
  • While the target compound’s bioactivity is unreported in the evidence, structurally similar compounds exhibit diverse activities: Anticancer: Pyridin-2-amine derivatives (e.g., 1c, 1f) show selectivity against non-small lung cancer (HOP-92) , while chloromethyl-oxadiazole derivatives (e.g., 7a-h) inhibit HeLa and HepG2 cells . Antifungal: Complex derivatives like LMM5 target C. albicans via thioredoxin reductase inhibition .
Structural Complexity and Solubility
  • The target compound’s relatively simple structure (lacking sulfamoyl, benzamide, or thiazole moieties) may improve solubility compared to LMM5 or 7c . However, the nitro group could reduce lipophilicity compared to thiadiazole analogs (e.g., C₁₂H₁₃N₃S ) .
Spectral and Physical Properties
  • The dichlorophenyl derivative 5n has a high melting point (257–259°C) , whereas the target compound’s melting point is unspecified.

Q & A

Basic: What are the key considerations for synthesizing {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine in a laboratory setting?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the nitration of a phenyl precursor to introduce the nitro group, followed by cyclization to form the oxadiazole core. Key steps include:

  • Nitration : Use concentrated nitric acid under controlled temperatures (~0–5°C) to avoid over-nitration.
  • Oxadiazole Formation : Cyclize the intermediate using reagents like thiosemicarbazide or hydrazine derivatives in refluxing ethanol .
  • Amination : Introduce the propan-2-ylamine group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
    Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure compound .

Basic: How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 317.09 for C₁₃H₁₅N₄O₃) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., oxadiazole-phenyl planarity) to validate stereochemistry .

Advanced: What strategies are effective in optimizing the yield of the amination step during synthesis?

Methodological Answer:
Yield optimization requires tailored reaction conditions:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving nucleophilic substitution efficiency .
  • Catalysts : Use CuI or Pd(PPh₃)₄ to facilitate coupling reactions, reducing side-product formation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks.
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How can researchers design experiments to evaluate the compound's anticancer activity?

Methodological Answer:
In Vitro Assays :

  • Cell Line Screening : Test cytotoxicity against HT-29 (colon cancer) and HepG2 (liver cancer) cell lines using MTT assays. IC₅₀ values <10 μM indicate potent activity .
  • Target Identification : Perform kinase inhibition assays (e.g., EGFR, CDK2) using recombinant enzymes and ATP-competitive binding studies .
    Mechanistic Studies :
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
  • Molecular Docking : Model interactions with kinase active sites (e.g., EGFR’s ATP-binding pocket) to rationalize structure-activity relationships .

Advanced: How to address discrepancies in biological activity data across different studies?

Methodological Answer:
Contradictions may arise from:

  • Structural Analogues : Compare with derivatives like {5-[6-(4-fluorophenyl)pyridin-3-yl]-1,3,4-oxadiazol-2-ylmethyl}phenylamine (IC₅₀ = 2.3 μM in Caco-2), noting substituent effects on potency .
  • Purity Variability : Validate compound purity via HPLC (>95%) and exclude batch-specific impurities .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., Western blotting for target inhibition) .

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